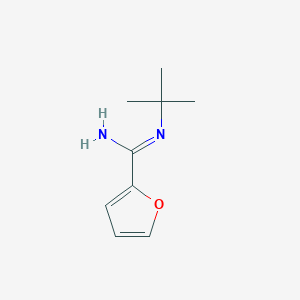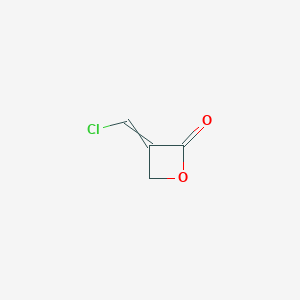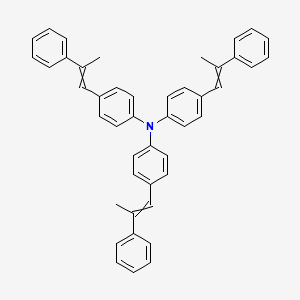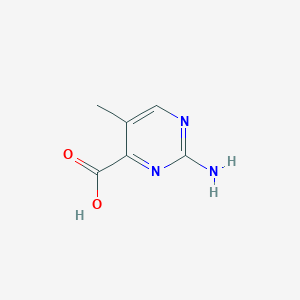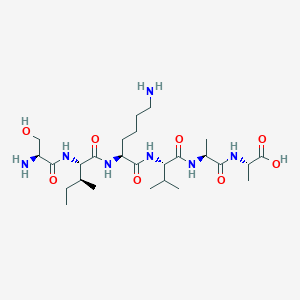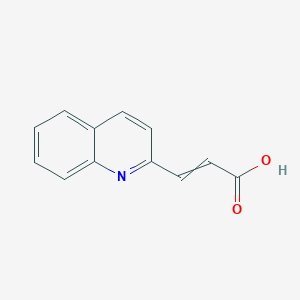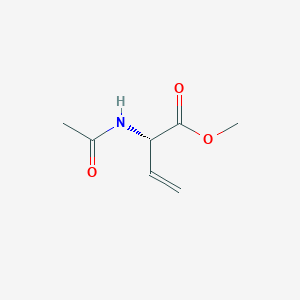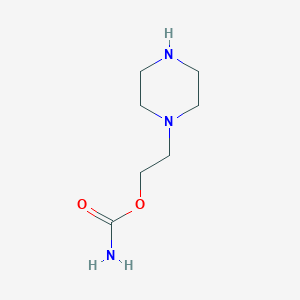![molecular formula C14H12N2O4S B12518845 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide CAS No. 14674-35-2](/img/structure/B12518845.png)
4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE is an organic compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and amines, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14674-35-2 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 |
InChI Key |
MDBIHEWICHVELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
